Aqueous Solubility Advantage of the Free Acid Over the Ethyl Ester Analog
The target compound demonstrates a calculated aqueous solubility of 11 g/L at 25°C . In contrast, its direct analog, 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5), which replaces the free carboxylic acid with an ethyl ester, is reported as 'almost insoluble in water' under the same conditions [1]. This represents a fundamental shift in solubility class, moving from a compound amenable to aqueous or biphasic reaction conditions to one requiring strictly anhydrous organic media.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 11 g/L (calculated, 25°C) |
| Comparator Or Baseline | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5): Almost insoluble in water |
| Quantified Difference | Qualitative difference: Sparingly soluble vs. almost insoluble |
| Conditions | Target solubility calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02. Ethyl ester solubility from manufacturer's specification. |
Why This Matters
Solubility is a critical process parameter; switching to the ethyl ester necessitates a complete redesign of workup and purification steps, impacting scalability and cost.
- [1] BioSynce. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5). Solubility: Easily soluble in common organic solvents, almost insoluble in water. View Source
